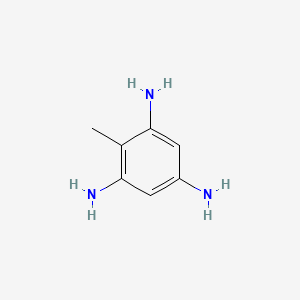
2,4,6-Triaminotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-triaminotoluene is an aminotoluene.
Aplicaciones Científicas De Investigación
Environmental Remediation
Electrochemical Reduction of TNT:
One of the most promising applications of 2,4,6-triaminotoluene is its role in the electrochemical reduction of TNT. Research indicates that TAT can be produced through the electrocatalytic reduction of TNT under ambient conditions. This process not only aids in the detoxification of TNT but also offers a sustainable method for environmental cleanup. The reduction mechanism involves several steps, with metal surfaces like gold and iron showing high catalytic activity for this transformation .
Biodegradation Studies:
Studies have demonstrated that TAT can be formed during the anaerobic biodegradation of TNT using anaerobic sludge. In one study, approximately 160 μM of TAT was produced from 220 μM of TNT within 15 hours. This biotransformation pathway highlights TAT's potential as an intermediate in bioremediation processes aimed at mitigating TNT pollution .
Chemical Synthesis
Precursor for Advanced Materials:
TAT serves as a precursor for synthesizing various chemical compounds and materials. Its amino groups can be utilized in the production of polyurethanes and other polymers, enhancing their mechanical properties and thermal stability. The ability to modify TAT's structure allows for the design of tailored materials for specific applications .
Synthesis of Azo Compounds:
The biotransformation pathways involving TAT also lead to the formation of azo compounds such as 2,2′,4,4′-tetraamino-6,6′-azotoluene. These azo derivatives are significant in dye manufacturing and other chemical processes where colorants are required .
Health and Safety Research
Toxicological Studies:
Research has shown that exposure to TNT can lead to various health issues, including liver toxicity and increased cancer risk among workers in manufacturing environments. Understanding the metabolism of TNT to TAT is crucial for assessing potential health risks associated with long-term exposure to these compounds .
Case Studies:
A notable case-control study indicated a higher incidence of liver cancer among workers exposed to TNT, emphasizing the importance of monitoring metabolites like TAT in occupational health assessments .
Data Tables
Propiedades
Número CAS |
88-02-8 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-methylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C7H11N3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,8-10H2,1H3 |
Clave InChI |
YYDRNPOEMZZTPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)N)N |
SMILES canónico |
CC1=C(C=C(C=C1N)N)N |
Key on ui other cas no. |
88-02-8 |
Sinónimos |
2,4,6-triaminotoluene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















